Ethyl phenylphosphinate
Overview
Description
Ethyl phenylphosphinate is an organophosphorus compound with the chemical formula C6H5P(O)H(OC2H5). It is known for its significant role in organic synthesis, particularly in the preparation of various organophosphorus compounds. This compound is characterized by its high nucleophilicity, making it a valuable reagent in numerous chemical reactions .
Mechanism of Action
Target of Action
Ethyl phenylphosphinate is an organophosphorus compound Organophosphorus compounds are known for their considerable nucleophilicity , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that this compound can undergo regioselective markovnikov addition reaction with terminal alkynes in the presence of a palladium-1,2-bis (diphenylphosphino)ethane complex . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Organophosphorus compounds, such as this compound, are often used in the synthesis of other organophosphorus compounds . Therefore, it is plausible that this compound could influence various biochemical pathways through its role in the synthesis of other bioactive compounds.
Pharmacokinetics
Its physical and chemical properties such as its liquid form, boiling point of 94-95 °c/1 mmhg, and density of 1129 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
Ethyl phenylphosphinate undergoes regioselective Markovnikov addition reaction with terminal alkynes in the presence of palladium-1,2-bis (diphenylphosphino)ethane complex (catalyst) .
Cellular Effects
It is known that it can influence cell function through its interactions with various biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known to interact with transporters or binding proteins, and it can have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylphosphinate can be conveniently prepared in one step by reacting phosphinic acid with ethyl chloroformate in the presence of a tertiary base such as pyridine or triethylamine. The reaction is typically carried out in a solvent like chloroform or dichloromethane. The process involves the vigorous effervescence of carbon dioxide, leading to the dissolution of phosphinic acid and the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of readily available reagents and straightforward reaction conditions makes this method suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organophosphorus compounds, including phosphonates and phosphinates.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Phenylphosphinic acid: Similar in structure but lacks the ethoxy group.
Diphenylphosphinic acid: Contains two phenyl groups instead of one.
Diethyl phosphite: Contains two ethoxy groups instead of one ethoxy and one phenyl group
Uniqueness: Ethyl phenylphosphinate is unique due to its combination of an ethoxy group and a phenyl group attached to the phosphorus atom. This structure imparts distinct reactivity and nucleophilicity, making it a versatile reagent in organic synthesis. Its ability to undergo regioselective reactions with retention of configuration further distinguishes it from similar compounds .
Properties
IUPAC Name |
ethoxy-oxo-phenylphosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXLGKPMXKZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2511-09-3 | |
Record name | Phosphinic acid, phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenylphosphinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinic acid, P-phenyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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